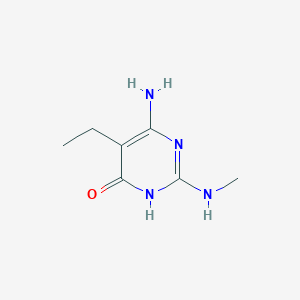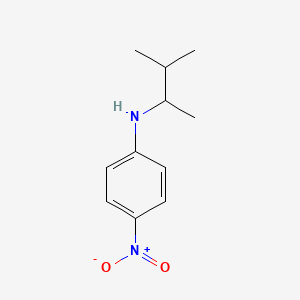
N-(3-methylbutan-2-yl)-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutan-2-yl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines Nitroanilines are derivatives of aniline, where one or more hydrogen atoms in the aniline ring are replaced by nitro groups This particular compound is characterized by the presence of a nitro group at the 4-position and an N-substituent with a 3-methylbutan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 4-chloroaniline to form 4-nitroaniline, which is then subjected to alkylation using 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product. The use of catalysts and specific reaction conditions helps in achieving efficient production.
化学反应分析
Types of Reactions
N-(3-methylbutan-2-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-(3-methylbutan-2-yl)-4-aminobenzene.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
N-(3-methylbutan-2-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-methylbutan-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-nitroaniline: Lacks the N-substituent and has different chemical properties.
N-(2-methylpropyl)-4-nitroaniline: Similar structure but with a different alkyl group.
N-(3-methylbutyl)-4-nitroaniline: Similar structure but with a different position of the alkyl group.
Uniqueness
N-(3-methylbutan-2-yl)-4-nitroaniline is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other nitroanilines may not be suitable.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
N-(3-methylbutan-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-4-6-11(7-5-10)13(14)15/h4-9,12H,1-3H3 |
InChI 键 |
ZRWLHKJBHBNKSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



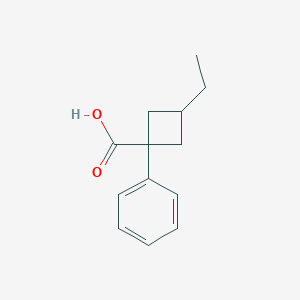
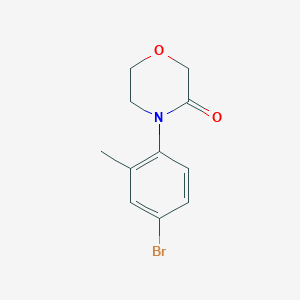
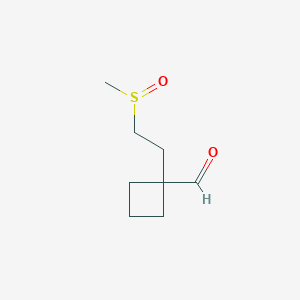
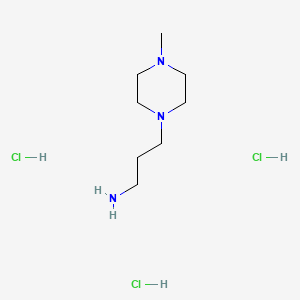
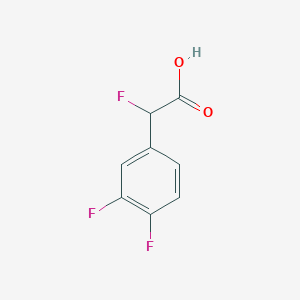
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
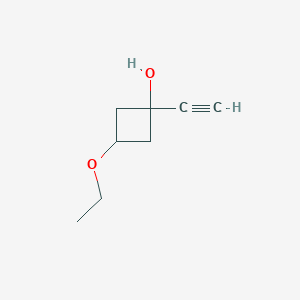
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
